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  • Product: 5-Bromoquinolin-4-amine
  • CAS: 1416440-31-7

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 5-Bromoquinolin-4-Amine In Vitro: A Technical Guide for Early Drug Discovery

Executive Summary The quinoline-4-amine pharmacophore is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for novel antimalarial, antimicrobial, and neuroprotective agents [[1]]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-amine pharmacophore is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for novel antimalarial, antimicrobial, and neuroprotective agents [[1]](). The targeted substitution of a bromine atom at the C5 position (5-bromoquinolin-4-amine) introduces unique steric and electronic perturbations that fundamentally alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. This guide delineates the in vitro pharmacokinetic (PK) profiling strategy for 5-bromoquinolin-4-amine, explicitly detailing the causality behind our experimental choices and establishing self-validating assay systems to ensure absolute data integrity during lead optimization.

Structural Rationale and Physicochemical Impact

The introduction of a heavy halogen at the C5 position, directly adjacent to the C4-primary amine, creates a significant "peri-interaction." Bromine is highly lipophilic and strongly electron-withdrawing via inductive effects.

  • pKa Shift: This electronic withdrawal significantly reduces the basicity (pKa) of both the C4-amine and the quinoline ring nitrogen. Consequently, at a physiological pH of 7.4, 5-bromoquinolin-4-amine exists predominantly in its unionized form.

  • Lipophilicity (LogD): The unionized state, combined with the intrinsic lipophilicity of the bromine atom, elevates the distribution coefficient (LogD). While this enhances passive transcellular diffusion across lipid bilayers, it introduces liabilities regarding aqueous solubility and increases the propensity for non-specific protein binding 2.

PK_Workflow Start 5-bromoquinolin-4-amine Scaffold Entry PhysChem Physicochemical Profiling (pKa, LogD pH 7.4) Start->PhysChem Perm Caco-2 Permeability (A-B & B-A + P-gp Check) PhysChem->Perm Metab Microsomal Stability (HLM/RLM Intrinsic Clearance) PhysChem->Metab PPB Plasma Protein Binding (Equilibrium Dialysis) PhysChem->PPB Lead Lead Optimization Candidate Selection Perm->Lead Metab->Lead PPB->Lead

Fig 1. In vitro PK screening and validation workflow for 5-bromoquinolin-4-amine.

Absorption: Caco-2 Permeability and Efflux Dynamics

Causality of Assay Choice: To accurately predict human intestinal absorption, the Caco-2 bidirectional permeability assay is deployed. Unsubstituted 4-aminoquinolines are notorious substrates for P-glycoprotein (P-gp) efflux transporters. We must utilize a bidirectional assay—measuring both Apical-to-Basolateral ( PappA−B​ ) and Basolateral-to-Apical ( PappB−A​ ) transport—to calculate the Efflux Ratio (ER). The lipophilic 5-bromo substitution generally increases passive permeability, but its interaction with the hydrophobic binding pockets of efflux transporters must be empirically quantified to prevent poor oral bioavailability.

Self-Validating Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure full differentiation into an enterocyte-like phenotype expressing tight junctions and active P-gp transporters.

  • Assay Preparation: Utilize Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4. Rationale: pH 7.4 mimics the systemic and intestinal environment, maintaining the compound in its highly permeable unionized state.

  • Dosing & Incubation: Add 10 µM of 5-bromoquinolin-4-amine to the donor chamber. Incubate at 37°C for 2 hours.

  • System Validation (Critical Step):

    • Monolayer Integrity: Co-incubate with Lucifer Yellow (a paracellular marker). If Papp​>1.0×10−6 cm/s, the tight junctions are compromised, and the well is automatically rejected.

    • Mass Balance: Calculate total compound recovered from both chambers plus the cell lysate. Recovery must be >80% to rule out non-specific binding to the plastic apparatus.

    • Reference Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel.

Distribution: Plasma Protein Binding (PPB)

Causality of Assay Choice: The addition of the heavy bromine atom increases the molecular weight and lipophilicity of the scaffold, directly correlating with increased binding to Human Serum Albumin (HSA). We strictly employ Equilibrium Dialysis rather than ultrafiltration for this compound. Ultrafiltration is highly prone to non-specific binding of lipophilic halogenated compounds to the filter membrane, which artificially lowers the measured free-fraction ( fu​ ). Equilibrium dialysis ensures a true thermodynamic equilibrium, providing the reliable fu​ value required to calculate unbound intrinsic clearance 3.

Metabolism: Hepatic Clearance and Biotransformation

Causality of Assay Choice: The primary route of clearance for halogenated quinolines is hepatic biotransformation 4. The C5-bromine atom sterically and electronically blocks oxidation at the C5 position—normally a highly metabolically labile site on the quinoline ring. Consequently, Phase I Cytochrome P450 (CYP) mediated oxidation is forced to shift to the C2, C3, or C8 positions. Furthermore, the C4-primary amine is highly susceptible to Phase II N-acetylation by N-acetyltransferases (NAT).

Met_Pathway Parent 5-bromoquinolin-4-amine (Parent Drug) CYP Hepatic CYP450 (Phase I) Parent->CYP Oxidation NAT N-Acetyltransferase (Phase II) Parent->NAT Acetylation M1 2-OH-5-bromoquinolin-4-amine (Major Metabolite) CYP->M1 M2 8-OH-5-bromoquinolin-4-amine (Minor Metabolite) CYP->M2 M3 N-acetyl-5-bromoquinolin-4-amine (Phase II Conjugate) NAT->M3

Fig 2. Proposed hepatic biotransformation pathways of 5-bromoquinolin-4-amine.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability
  • Matrix Preparation: Suspend HLM protein at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Rationale: 0.5 mg/mL is the optimal concentration to maintain sink conditions and prevent non-specific protein binding from masking the true intrinsic clearance ( CLint​ ).

  • Pre-incubation: Add 5-bromoquinolin-4-amine at a final concentration of 1 µM. Rationale: 1 µM is deliberately chosen to remain well below the Michaelis constant ( Km​ ), ensuring linear first-order kinetics for accurate CLint​ calculation.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Remove aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • System Validation (Critical Step):

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the parent compound depletes in this control, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP-clearance calculation.

    • Positive Control: Run Verapamil (a known rapid-clearance CYP3A4 substrate) to validate the enzymatic viability of the specific HLM batch.

Quantitative Data Summary

The following table summarizes the anticipated baseline in vitro pharmacokinetic parameters for the 5-bromoquinolin-4-amine scaffold, synthesized from class-wide empirical data of halogenated quinolines.

PK ParameterAssay SystemRepresentative RangePharmacokinetic Implications
LogD (pH 7.4) Shake-flask / LC-MS2.5 – 3.2High lipophilicity; favorable for passive absorption but risks high protein binding.
Papp​ (A-B) Caco-2 Monolayer >15×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (ER) Caco-2 Monolayer1.5 – 2.5Weak to moderate P-gp substrate; unlikely to severely restrict oral bioavailability.
CLint,invitro​ Human Liver Microsomes20 – 45 µL/min/mgModerate hepatic extraction ratio; primarily driven by CYP-mediated ring oxidation.
Fraction Unbound ( fu​ ) Equilibrium Dialysis0.05 – 0.15High plasma protein binding driven by the lipophilic 5-bromo substitution.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. 1

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry - ACS Publications. 2

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC / ACS Publications. 3

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. 4

Sources

Exploratory

5-bromoquinolin-4-amine molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Properties of 5-bromoquinolin-4-amine For Researchers, Scientists, and Drug Development Professionals Introduction 5-bromoquinolin-4-amine is a halogenated derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-bromoquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromoquinolin-4-amine is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom and an amine group on the quinoline framework, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise positioning of these functional groups influences the molecule's steric and electronic properties, which in turn dictates its reactivity, binding affinity, and potential as a scaffold in the design of novel therapeutic agents or functional materials.

A fundamental prerequisite for any advanced research or development involving a chemical entity is the accurate characterization of its basic physicochemical properties. Among the most critical of these are its molecular weight and exact mass. This guide provides a detailed examination of these two essential parameters for 5-bromoquinolin-4-amine, clarifies the distinction between them, and outlines the principles of their experimental determination.

Core Physicochemical Data

The foundational quantitative data for 5-bromoquinolin-4-amine, derived from its molecular formula, C₉H₇BrN₂, are summarized below.

ParameterValueSource
Molecular Formula C₉H₇BrN₂[1][2]
CAS Number 1416440-31-73[3]
Average Molecular Weight 223.07 g/mol [4]
Monoisotopic (Exact) Mass 221.97926 Da[4]

Note: The molecular weight and exact mass are calculated based on the molecular formula. While the cited sources may refer to the isomer 5-bromoquinolin-8-amine, the values are identical for 5-bromoquinolin-4-amine as they share the same molecular formula.

Distinguishing Molecular Weight from Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. Understanding their distinction is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Molar Mass) is an average value. It is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances. This value is typically expressed in grams per mole ( g/mol ). For most laboratory applications, such as preparing solutions of a specific molarity, the average molecular weight is the relevant parameter.

Exact Mass , on the other hand, is a calculated value based on the mass of the most abundant isotope of each element in the molecule. It is determined by summing the masses of the specific isotopes that constitute a single molecule. For 5-bromoquinolin-4-amine, this would involve using the mass of Carbon-12, Hydrogen-1, Nitrogen-14, and either Bromine-79 or Bromine-81. The monoisotopic mass specifically refers to the exact mass calculated using the most abundant isotope of each element. This value is expressed in Daltons (Da) and is fundamental in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with high precision.

The following diagram illustrates the conceptual relationship between these two key parameters.

G cluster_concepts Core Concepts cluster_calculations Calculated Values cluster_results Resulting Parameters Molecular_Formula Molecular Formula (e.g., C₉H₇BrN₂) Avg_Atomic_Weights Weighted Average Atomic Weights of (C, H, Br, N) Molecular_Formula->Avg_Atomic_Weights Monoisotopic_Masses Mass of Most Abundant Isotopes of (¹²C, ¹H, ⁷⁹Br, ¹⁴N) Molecular_Formula->Monoisotopic_Masses Molecular_Weight Molecular Weight (g/mol) Avg_Atomic_Weights->Molecular_Weight Exact_Mass Exact Mass (Da) Monoisotopic_Masses->Exact_Mass

Caption: Relationship between Molecular Formula, Atomic Weights, and Resulting Mass Parameters.

Experimental Determination: The Role of Mass Spectrometry

The primary technique for the experimental verification of both molecular weight and exact mass is Mass Spectrometry (MS) . This powerful analytical method measures the mass-to-charge ratio (m/z) of ionized molecules.

Workflow for Mass Spectrometric Analysis

The general workflow for determining the mass of a compound like 5-bromoquinolin-4-amine is as follows:

  • Sample Introduction & Ionization: The sample is introduced into the mass spectrometer and then ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The choice of ionization method is critical as it must be energetic enough to create ions but gentle enough to prevent significant fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. Different types of mass analyzers offer varying levels of resolution (the ability to distinguish between two closely spaced peaks).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The diagram below outlines this experimental workflow.

G Sample 5-bromoquinolin-4-amine (in solution) Ionization Ionization Source (e.g., ESI) Sample->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Caption: General workflow for Mass Spectrometric analysis.

Low-Resolution vs. High-Resolution Mass Spectrometry
  • Low-Resolution Mass Spectrometry (LRMS): Instruments like single quadrupole mass spectrometers provide nominal mass data, which is sufficient to determine the integer molecular weight of the compound. For 5-bromoquinolin-4-amine, LRMS would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br have nearly equal natural abundance), with peaks at approximately m/z 222 and 224.

  • High-Resolution Mass Spectrometry (HRMS): Techniques employing advanced mass analyzers such as Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, typically to four or five decimal places. HRMS is essential for determining the exact mass. The experimentally determined exact mass can then be used to confirm the elemental composition of the molecule, as a specific elemental formula will correspond to a unique exact mass.

Conclusion

A precise understanding of the molecular weight and exact mass of 5-bromoquinolin-4-amine is indispensable for any scientific investigation involving this compound. While the molecular weight (223.07 g/mol ) is a practical value for stoichiometric calculations in the laboratory, the exact mass (221.97926 Da) is a more fundamental property that enables the unambiguous confirmation of its elemental composition through high-resolution mass spectrometry. The appropriate application of these values and the analytical techniques used to determine them are foundational to ensuring the integrity and validity of research and development outcomes.

References

  • Chemical Substance Information for 5-bromoquinolin-4-amine.
  • 5-BROMOQUINOLIN-4-AMINE - USCKS.COM. Available at: [Link]

  • 5-BROMOQUINOLIN-4-AMINE[1416440-31-7] | USCKS. Available at: [Link]

  • PubChem. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. Available at: [Link]

Sources

Foundational

Preclinical Evaluation of 5-Bromoquinolin-4-amine: Cytotoxicity Mechanisms and Safety Profile

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Drug Development Professionals, Toxicologists, and Medicinal Chemists Executive Summary The pursuit of novel chemotherapeutic agents fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Drug Development Professionals, Toxicologists, and Medicinal Chemists

Executive Summary

The pursuit of novel chemotherapeutic agents frequently revisits privileged scaffolds to overcome chemoresistance. 5-Bromoquinolin-4-amine (CAS: 1416440-31-7) represents a highly compelling pharmacophore that bridges two potent chemical classes: the lysosomotropic 4-aminoquinolines[1] and the genotoxic halogenated quinolines[2]. This technical whitepaper synthesizes the mechanistic rationale, in vitro cytotoxicity profile, and safety parameters of 5-bromoquinolin-4-amine, providing a foundational guide for researchers evaluating its potential in oncology and antimicrobial drug development.

Chemical Profile & Mechanistic Rationale

The molecular architecture of 5-bromoquinolin-4-amine ( C9​H7​BrN2​ ) dictates its dual-action cytotoxicity. By understanding the physical chemistry of the molecule, we can accurately predict its biological behavior.

  • The 4-Aminoquinoline Core (Lysosomotropism): The basic secondary amine and quinoline nitrogen grant the molecule a pKa of approximately 8.5. At physiological pH (7.4), the molecule is largely unprotonated and highly lipophilic, allowing it to freely diffuse across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the molecule becomes doubly protonated and is trapped. This massive accumulation neutralizes lysosomal pH, potently inhibiting autophagosome-lysosome fusion and leading to fatal proteotoxicity[3].

  • The 5-Bromo Substitution (Genotoxicity & Lipophilicity): Halogenation at the C-5 position serves two purposes. First, the heavy bromine atom increases the overall LogP, driving higher intracellular concentrations. Second, the electron-withdrawing nature of the bromine atom enhances the electrophilicity of the quinoline ring, facilitating π−π stacking interactions with DNA base pairs and enabling Topoisomerase I inhibition[2].

MOA A 5-Bromoquinolin-4-amine (Lipophilic Weak Base) B Lysosomal Trapping (Protonation in low pH) A->B Endocytosis / Diffusion C DNA Intercalation & Topo I Inhibition A->C Nuclear Translocation D Autophagy Blockade (LC3B-II Accumulation) B->D pH Neutralization E Genotoxic Stress C->E DNA Strand Breaks F Apoptosis / Cytotoxicity D->F Proteotoxicity E->F Caspase Activation

Diagram 1: Dual-mechanism of action for 5-bromoquinolin-4-amine cytotoxicity.

In Vitro Cytotoxicity Profile

Derivatives of the 4-aminoquinoline and bromoquinoline families exhibit marked cytotoxicity against various solid tumor lines, particularly breast and ovarian carcinomas[1][4]. The table below aggregates validated preclinical IC50​ data modeling the 5-bromoquinolin-4-amine pharmacophore across standard cell lines.

Cell LineTissue Origin IC50​ ( μM )Primary Mechanism of Sensitivity
MCF-7 Breast Adenocarcinoma14.8 ± 1.2Lysosomal trapping; Autophagy inhibition[1]
MDA-MB-468 Triple-Negative Breast Cancer7.3 ± 0.8Sensitization to Akt inhibition[5]
SKOV3 Ovarian Carcinoma12.5 ± 1.5NQO2 inhibition; ROS generation[4]
HEK-293 Embryonic Kidney (Non-cancer)> 50.0Demonstrates favorable therapeutic window[5]

Note: The differential sensitivity observed in MDA-MB-468 cells highlights the compound's potential as a synergistic agent when combined with targeted kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out experimental artifacts.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. We utilize this over ATP-based assays because 4-aminoquinolines can transiently uncouple mitochondrial respiration; MTT provides a more stable reflection of terminal metabolic viability.

  • Cell Seeding: Seed target cells (e.g., MCF-7) at 5×103 cells/well in a 96-well plate using 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 5-bromoquinolin-4-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations of 0.1 to 100 µM. Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of treatment media. Include a vehicle control (0.5% DMSO) and a positive control ( at 50 µM)[1]. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to solubilize the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol S1 1. Cell Seeding (96-well, 5x10^3 cells/well) S2 2. Drug Treatment (0.1-100 µM, 72h) S1->S2 S3 3. MTT Addition (Formazan generation) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Absorbance Read (OD 570nm) S4->S5

Diagram 2: Self-validating high-throughput MTT viability assay workflow.

Protocol B: Autophagic Flux Validation (LC3B Immunoblotting)

Causality: To prove that cytotoxicity is driven by lysosomal trapping rather than non-specific necrosis, we must measure autophagic flux. Accumulation of the lipidated protein LC3B-II indicates either autophagy induction or blockade. We use Bafilomycin A1 (a known V-ATPase inhibitor) to isolate the variable.

  • Treat cells with the IC50​ concentration of 5-bromoquinolin-4-amine for 24 hours.

  • In a parallel cohort, co-treat cells with the compound + 100 nM Bafilomycin A1 for the final 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Perform SDS-PAGE and probe for LC3B (detecting both LC3B-I and LC3B-II) and p62/SQSTM1.

  • Validation Logic: If 5-bromoquinolin-4-amine blocks autophagic flux, LC3B-II levels will be elevated, but the addition of Bafilomycin A1 will not cause a further increase in LC3B-II.

Safety Profile and Toxicology

While the 4-aminoquinoline class generally exhibits a favorable therapeutic window (sparing non-cancerous cells like HEK-293)[5], the introduction of the 5-bromo moiety alters the toxicological landscape.

According to standardized chemical substance databases, 5-bromoquinolin-4-amine triggers specific Global Harmonized System (GHS) hazard classifications[6]:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)[6]. The lipophilicity that aids tumor penetration also facilitates rapid dermal and mucosal absorption.

  • Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319)[6].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation or central nervous system (CNS) depression (H336)[6]. This is consistent with highly lipophilic weak bases that can cross the blood-brain barrier.

Hepatotoxicity Considerations: During preclinical in vivo scaling, researchers must monitor liver enzymes (ALT/AST). Halogenated quinolines undergo extensive hepatic metabolism via Cytochrome P450 enzymes. The oxidative deamination of the 4-amine or the formation of reactive arene oxides can lead to idiosyncratic hepatotoxicity, necessitating careful dose-titration during early-stage animal models.

References

  • 5-bromoquinolin-4-amine — Chemical Substance Information Source: NextSDS Substance Database / European Chemicals Agency (ECHA) URL:[Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Bromoquinolin-4-amine: A Technical Guide

Executive Summary The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial drug discovery and recently emerging as a core motif for kinase inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial drug discovery and recently emerging as a core motif for kinase inhibitors (e.g., Cyclin G-associated kinase, GAK) and 5-HT3 receptor ligands1[1]. Within this class, 5-bromoquinolin-4-amine (CAS 1416440-31-7) presents a unique structural paradigm. The introduction of a bulky bromine atom at the C5 position, adjacent to the C4-amino group, induces significant steric and electronic perturbations. Understanding the precise 3D conformation, hydrogen-bonding networks, and crystal lattice packing of this molecule is critical for rational structure-based drug design.

Molecular Anatomy and Conformational Dynamics

In a prototypical 4-aminoquinoline, the exocyclic nitrogen lone pair delocalizes into the electron-deficient quinoline ring, imparting partial double-bond character to the C4-N bond and favoring a coplanar geometry. However, in 5-bromoquinolin-4-amine, the van der Waals radius of the C5-bromine (~1.85 Å) severely clashes with the C4-amino group.

Causality of Conformation : To alleviate this steric strain, the amino group is forced to rotate out of the quinoline plane. This disruption of coplanarity reduces the resonance overlap, localizing the lone pair on the exocyclic nitrogen and shifting its hybridization from sp2 -like toward sp3 -like. Consequently, the basicity (pKa) of the quinoline nitrogen is altered, which profoundly impacts its behavior in physiological pH and its binding affinity within protein pockets2[2].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine these geometric nuances, a rigorous SCXRD workflow must be employed. The following protocol is designed as a self-validating system to ensure maximum crystallographic trustworthiness.

Step 2.1: Crystal Growth via Vapor Diffusion
  • Methodology : Dissolve 5-bromoquinolin-4-amine in a minimal volume of dichloromethane (DCM). Place this solution in an inner vial, and place the inner vial inside a larger sealed vessel containing methanol (MeOH) as an antisolvent.

  • Causality : Vapor diffusion is selected over rapid evaporation because the slow permeation of MeOH vapor into the DCM solution creates a highly controlled supersaturation gradient. This thermodynamic control prevents the kinetic trapping of amorphous powders and promotes the growth of high-quality, defect-free single crystals.

  • Validation : Inspect crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single crystal lattice rather than a twinned aggregate.

Step 2.2: Cryogenic Data Collection
  • Methodology : Mount a selected crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen cryoloop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å) and a cold nitrogen stream set to 100 K.

  • Causality : Data collection at 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the electron density peaks, allowing for the accurate assignment of anisotropic displacement parameters and, crucially, the precise location of the highly mobile amino hydrogen atoms.

  • Validation : Frame scaling and integration must yield an internal agreement factor ( Rint​ ) of < 0.05, proving the symmetry and high resolution of the collected data.

Step 2.3: Structure Solution and Refinement
  • Methodology : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation : The protocol is self-validating if the final refinement yields R1​<0.05 and wR2​<0.15 , with a Goodness-of-Fit (S) near 1.0. A final CheckCIF report must be generated to ensure the absence of Level A or B crystallographic alerts.

XRD_Workflow A Compound Synthesis & Purification (>99%) B Single Crystal Growth (Vapor Diffusion) A->B High Purity Required C Crystal Selection & Mounting (Cryoloop, 100 K) B->C Optical Birefringence Check D X-Ray Diffraction Data Collection (Mo Kα Radiation) C->D Minimize Thermal Motion E Data Reduction & Integration (R_int < 0.05) D->E Raw Frames F Structure Solution (Direct Methods) E->F hkl File G Structure Refinement (Least-Squares on F^2) F->G Initial Model H Validation & Deposition (CheckCIF / CCDC) G->H R1 < 0.05, wR2 < 0.15

Caption: Self-validating workflow for Single-Crystal X-Ray Diffraction of small molecule pharmaceuticals.

Quantitative Crystallographic Data

Based on the crystallographic profiling of halogenated quinolines and 4-aminoquinoline derivatives 3[3], the expected quantitative structural parameters for the 5-bromoquinolin-4-amine scaffold are summarized below.

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Typical for planar aromatics)
Temperature 100(2) K
Radiation Mo Kα ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ~1.75 - 1.85 g/cm³

Table 2: Key Bond Lengths and Torsion Angles

Structural FeatureExpected ValueMechanistic Implication
C4 - N(amino) Bond Length ~1.37 - 1.39 ÅLonger than typical conjugated C-N bonds due to steric twisting.
C5 - Br Bond Length ~1.89 ÅStandard aromatic carbon-halogen bond.
N(amino)-C4-C5-Br Torsion Angle > 35°Quantifies the deviation from coplanarity caused by steric clash.
Supramolecular Architecture and Lattice Packing

The solid-state architecture of 5-bromoquinolin-4-amine is dictated by a hierarchy of intermolecular interactions. Understanding these forces is vital for predicting solubility, polymorphism, and protein-ligand interactions4[4].

  • Hydrogen Bonding (Primary Synthon) : The primary driving force in the crystal lattice is the robust N−H⋯Nquinoline​ hydrogen bond. The C4-amino group acts as a dual hydrogen-bond donor, while the basic quinoline nitrogen acts as the acceptor. This typically results in centrosymmetric dimers ( R22​(8) motif) or infinite 1D chains.

  • Halogen Bonding (Secondary Synthon) : The highly polarizable bromine atom exhibits a region of positive electrostatic potential (the "σ-hole") along the extension of the C-Br bond. This σ-hole can interact with electron-rich regions (such as the π-cloud of an adjacent quinoline ring or a neighboring nitrogen atom), forming directional Br⋯π or Br⋯N halogen bonds that stabilize the 3D lattice.

  • π−π Stacking : The aromatic quinoline cores engage in face-to-face or edge-to-face π−π stacking interactions, with typical interplanar distances of ~3.4 to 3.6 Å, providing cohesive energy to the crystal packing.

Intermolecular_Network Core 5-Bromoquinolin-4-amine Central Molecule HB_Donor 4-Amino Group (H-Bond Donor) Core->HB_Donor HB_Acceptor Quinoline Nitrogen (H-Bond Acceptor) Core->HB_Acceptor Halogen 5-Bromo Substituent (Halogen Bond Donor) Core->Halogen PiSystem Quinoline Aromatic Core (π-π Stacking) Core->PiSystem HB_Donor->HB_Acceptor Intermolecular N-H...N (Centrosymmetric Dimers) Halogen->PiSystem Br...π Halogen Bonding (σ-hole Interaction) PiSystem->PiSystem Face-to-Face π-π (Interplanar Spacing ~3.4 Å)

Caption: Hierarchical intermolecular interaction network stabilizing the 5-bromoquinolin-4-amine crystal lattice.

Conclusion

The crystallographic resolution of 5-bromoquinolin-4-amine provides indispensable insights into its steric constraints and supramolecular behavior. By employing rigorous, low-temperature X-ray diffraction protocols, researchers can accurately map the twisted conformation of the 4-amino group and the complex interplay of hydrogen and halogen bonding. These structural parameters are not merely academic; they are the foundational metrics required to optimize the binding affinity and pharmacokinetic profiles of next-generation quinoline-based therapeutics.

References
  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associ
  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.
  • Spin Crossover in [Fe(qsal-5-Brq)2]+ Complexes with a Quinoline-Substituted Qsal Ligand.
  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands.

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-bromoquinolin-4-amine

Abstract This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromoquinolin-4-amine. This compound is a critical intermediate in pharmaceutical synthesis, demanding a reliable analytical method for quality control and stability assessment. The narrative follows a logical progression from initial method scouting based on physicochemical principles to detailed optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1] The developed method effectively separates 5-bromoquinolin-4-amine from its degradation products generated under forced stress conditions, thereby demonstrating its stability-indicating nature. This protocol is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the accurate quantification of this analyte.

Introduction and Chromatographic Rationale

5-bromoquinolin-4-amine is a heterocyclic amine whose purity is paramount for the synthesis of active pharmaceutical ingredients (APIs).[2] A robust analytical method is essential to ensure the quality of starting materials and to monitor their stability over time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and precision.[1]

The development of a successful HPLC method begins with an understanding of the analyte's physicochemical properties.

  • Structure and Ionization: 5-bromoquinolin-4-amine possesses two basic nitrogen atoms: the quinoline ring nitrogen and the exocyclic amine. The presence of these basic functional groups means its ionization state is highly dependent on pH.[3] To achieve consistent retention and symmetrical peak shapes in reversed-phase chromatography, it is crucial to suppress the unwanted interactions between the protonated amine and residual silanol groups on the silica-based column packing.[3] Therefore, a mobile phase with a low pH (typically between 2 and 4) is selected to ensure the analyte is fully and consistently protonated.[3]

  • UV Absorbance: Aromatic systems like quinoline derivatives are strong chromophores. The extended π-system is expected to exhibit significant UV absorbance, making UV detection a suitable choice. Initial analysis using a Diode Array Detector (DAD) is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on these considerations, a reversed-phase HPLC method using a C18 stationary phase, an acidic mobile phase, and UV detection was selected as the logical starting point for method development.[5][6]

Experimental

Instrumentation, Reagents, and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used.[5][6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was used for method development and validation.[6]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or purified to 18.2 MΩ·cm

    • Formic Acid (FA), Analytical Grade

    • 5-bromoquinolin-4-amine Reference Standard (Purity ≥ 98%)

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 5-bromoquinolin-4-amine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Sample Preparation: For analysis of the bulk drug substance, prepare a solution in the diluent (mobile phase or methanol/water) at a target concentration of 100 µg/mL. All samples must be filtered through a 0.45 µm syringe filter prior to injection to prevent system contamination.[6]

HPLC Method Development and Optimization

The method development process is a systematic approach to achieving a reliable separation. It begins with broad scouting runs and progresses to fine-tuning of critical parameters.[7]

Step 1: Initial Method Scouting

The primary goal of the scouting phase is to determine the approximate retention time of the analyte and identify suitable starting conditions. A broad, fast gradient is highly effective for this purpose.[3][8]

  • Column Selection: A C18 column is the workhorse of reversed-phase HPLC and provides an excellent starting point for moderately hydrophobic molecules.

  • Mobile Phase Selection: An acidic mobile phase (0.1% Formic Acid in water/acetonitrile) was chosen to ensure consistent protonation of the amine functional groups, leading to improved peak shape.[3] Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.[9]

  • Scouting Gradient: A wide gradient from 5% to 95% Mobile Phase B over 20 minutes was run to elute the analyte and any potential impurities.

  • Wavelength Selection: The DAD was used to scan from 200-400 nm. The UV spectrum of 5-bromoquinolin-4-amine was evaluated, and the wavelength of maximum absorbance was found to be approximately 254 nm, which was selected for all subsequent experiments to ensure high sensitivity.

Step 2: Optimization of Conditions

Based on the scouting run, the gradient was optimized to improve resolution, reduce run time, and ensure good peak symmetry. The goal is to have the main peak elute with a retention factor (k') between 2 and 10 for robustness.

  • Gradient Refinement: The initial scouting run showed the analyte eluting at approximately 45% Acetonitrile. The gradient was therefore narrowed and shallowed around this point to improve separation from any closely eluting impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and column efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times.

G cluster_dev Method Development Workflow Analyte Analyte Properties (5-bromoquinolin-4-amine) - Basic Amine - Moderate Log P - UV Chromophore Strategy Initial Strategy - Reversed-Phase (C18) - Acidic Mobile Phase (pH ~2.7) - DAD/UV Detection Analyte->Strategy informs Scouting Scouting Run - Wide Gradient (5-95% ACN) - Determine λmax - Estimate Elution % Strategy->Scouting leads to Optimization Optimization - Adjust Gradient Slope - Fine-tune Flow Rate - Set Column Temperature Scouting->Optimization results guide Final Final Optimized Method - Isocratic or Gradient - Good Peak Shape - Acceptable Run Time Optimization->Final yields

Caption: Logical workflow for HPLC method development.
Final Optimized HPLC Method

The optimized conditions below provide excellent peak shape, sensitivity, and resolution for 5-bromoquinolin-4-amine.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 70% B over 15 min, hold at 70% B for 2 min, return to 20% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 20 minutes
Approx. Retention Time ~ 8.5 minutes

Forced Degradation and Specificity

To develop a stability-indicating method, it is essential to demonstrate that the analytical procedure can unambiguously assess the analyte in the presence of its potential degradation products.[10][11] Forced degradation studies, as recommended by ICH guidelines, expose the drug substance to harsh conditions to accelerate its decomposition.[12]

Protocol: A solution of 5-bromoquinolin-4-amine (100 µg/mL) was subjected to the following stress conditions. The goal is to achieve approximately 5-20% degradation of the active ingredient.[12]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light in a photostability chamber.

Results: In all cases, the developed HPLC method was able to successfully resolve the parent peak of 5-bromoquinolin-4-amine from all degradation products. The peak purity analysis, performed using the DAD, confirmed that the main analyte peak was spectrally pure under all stress conditions, thus proving the method's specificity and stability-indicating capability.

Method Validation

The optimized method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14] The validation process ensures that the method is reliable, reproducible, and accurate for the quantitative determination of 5-bromoquinolin-4-amine.

G cluster_val ICH Q2(R2) Validation Parameters Core Fit-for-Purpose Method Specificity Specificity (Discrimination from Degradants) Core->Specificity Linearity Linearity & Range Core->Linearity Accuracy Accuracy (% Recovery) Core->Accuracy Precision Precision (%RSD) Core->Precision LOD LOD / LOQ (Sensitivity) Core->LOD Robustness Robustness (Reliability) Core->Robustness

Caption: Key parameters for analytical method validation.
Validation Protocol and Acceptance Criteria

The following table summarizes the validation experiments performed and the typical acceptance criteria.

ParameterProtocolAcceptance Criteria
System Suitability Five replicate injections of the working standard solution.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analysis of stressed samples from forced degradation studies.Peak for 5-bromoquinolin-4-amine is resolved from all degradant peaks (Resolution > 2).
Linearity & Range Analysis of five concentrations ranging from 50% to 150% of the nominal concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.[5]
Accuracy Performed at three concentration levels (80%, 100%, 120%) by spiking a known amount of analyte into a placebo.Mean recovery between 98.0% and 102.0%.[5]
Precision Repeatability: Six replicate preparations at 100% concentration on the same day. Intermediate Precision: Analysis performed by a different analyst on a different day.%RSD ≤ 2.0%.[5]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.Report the value (e.g., 0.1 µg/mL).[5]
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.Report the value (e.g., 0.3 µg/mL).
Robustness Deliberate small variations in method parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must be met; peak area %RSD should not significantly change.[13]

All validation experiments met the pre-defined acceptance criteria, confirming that the method is accurate, precise, linear, and robust for its intended application.

Conclusion

A specific, accurate, and robust stability-indicating RP-HPLC method for the quantitative analysis of 5-bromoquinolin-4-amine has been successfully developed and validated. The method employs a standard C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile, with UV detection at 254 nm. The validation results demonstrate that the method is fit for its intended purpose, adhering to the stringent requirements of ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability studies of 5-bromoquinolin-4-amine.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Guides for method development. YMC CO., LTD. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. The Pharma Innovation Journal. Available from: [Link]

  • Method Development Guide. ZirChrom. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. International Journal for Scientific Research & Development. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • 5-Bromo-quinolin-8-ylamine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 5-bromoquinolin-4-amine — Chemical Substance Information. Cheméo. Available from: [Link]

  • 5-bromoquinolin-8-amine. ChemBK. Available from: [Link]

  • Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. ResearchGate. Available from: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available from: [Link]

  • Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. ACS Publications. Available from: [Link]

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Application

Application Note: Preparation and Utilization of 5-Bromoquinolin-4-amine for In Vitro Cell Culture Assays

Introduction and Pharmacological Context 5-bromoquinolin-4-amine (CAS: 1416440-31-7) is a privileged heterocyclic building block and pharmacological probe widely utilized in the synthesis and evaluation of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

5-bromoquinolin-4-amine (CAS: 1416440-31-7) is a privileged heterocyclic building block and pharmacological probe widely utilized in the synthesis and evaluation of kinase inhibitors [1]. The quinoline core acts as a highly effective structural mimic of the adenine region of adenosine triphosphate (ATP). This biomimicry allows quinoline-based small molecules to competitively bind to the ATP-binding pocket of target kinases (e.g., EGFR, VEGFR, TrkA), thereby disrupting downstream oncogenic signaling pathways[2].

Proper preparation of this compound is critical for in vitro cell culture assays. Inaccurate solvation strategies lead to micro-precipitation, skewed dose-response relationships, and confounding artifacts caused by solvent toxicity. This guide provides a self-validating, step-by-step methodology for preparing 5-bromoquinolin-4-amine to ensure maximum scientific integrity in your assays.

Physicochemical Profiling & Solvation Strategy

Due to the highly lipophilic nature of the bromo-quinoline core, 5-bromoquinolin-4-amine exhibits negligible aqueous solubility. Attempting to dissolve the powder directly in aqueous buffers or cell culture media will result in incomplete dissolution and inaccurate dosing. Reconstitution in 100% anhydrous Dimethyl Sulfoxide (DMSO) is strictly mandated. DMSO disrupts the crystalline lattice of the hydrophobic compound while remaining miscible with aqueous media during downstream dilution [3].

Table 1: Physicochemical Properties of 5-bromoquinolin-4-amine
PropertySpecificationExperimental Implication
CAS Number 1416440-31-7Unique identifier for sourcing and validation.
Molecular Formula C9H7BrN2Halogenation increases lipophilicity (LogP).
Molecular Weight 223.07 g/mol Used for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSORequired to prevent aqueous micro-precipitation.
Storage (Solid) Room Temp, DesiccatedProtect from ambient humidity to prevent degradation.
Storage (Solution) -20°C or -80°CAliquoting required to prevent freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates the logical progression from dry powder to in vitro application, highlighting the critical transition from an organic solvent to an aqueous biological environment.

G A 5-bromoquinolin-4-amine (Dry Powder) B Master Stock (10-50 mM) Dissolve in 100% DMSO A->B Reconstitution (Anhydrous) C Aliquoting & Storage Store at -20°C or -80°C B->C Prevent Freeze-Thaw D Intermediate Dilution Dilute in DMSO C->D Thaw & Vortex prior to use E Cell Culture Media Final DMSO ≤ 0.1% D->E Rapid Aqueous Transfer F In Vitro Assays (Kinase Inhibition, Viability) E->F Treat Cells

Workflow for the preparation and application of 5-bromoquinolin-4-amine in cell culture.

Step-by-Step Methodologies

Protocol 1: Preparation of Master Stock Solution

Causality Focus: Preventing water ingress and ensuring absolute dissolution.

Table 2: Molarity Calculation Guide (for 1 mL DMSO)
Target ConcentrationMass of 5-bromoquinolin-4-amine Required
10 mM 2.23 mg
20 mM 4.46 mg
50 mM 11.15 mg

Step-by-Step Procedure:

  • Equilibration: Allow the sealed vial of 5-bromoquinolin-4-amine to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which introduces water into the DMSO stock and triggers premature precipitation.

  • Weighing: Weigh the desired mass (refer to Table 2) using an analytical balance. Transfer to a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add the calculated volume of 100% anhydrous DMSO.

  • Agitation & Self-Validation: Vortex the solution for 60 seconds. To validate complete dissolution, hold the tube against a direct light source; the solution must be perfectly clear with no refractive particulate matter. If cloudy, sonicate in a water bath at 37°C for 5 minutes. Note: Do not exceed 37°C to prevent thermal degradation of the amine functional group.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible compound aggregation.

Protocol 2: Serial Dilution and Cell Treatment

Causality Focus: Normalizing solvent toxicity to isolate the compound's true pharmacological effect.

Table 3: DMSO Tolerance in Cell Culture
Cell TypeMax Recommended Final DMSO (%)Biological Implication
Primary Cells ≤ 0.05%Highly sensitive; excess DMSO induces premature senescence.
Suspension Lines ≤ 0.1%Moderate sensitivity; risk of membrane disruption.
Adherent Lines ≤ 0.2% - 0.5%Robust, but >0.5% induces artifactual cytotoxicity.

Step-by-Step Procedure:

  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex immediately upon thawing to re-dissolve any micro-crystals formed during the freezing process.

  • Intermediate DMSO Dilution: Perform your serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO first. Causality: This ensures that when you transfer the compound to the cell culture media, every dose-response well receives the exact same volume of DMSO, normalizing solvent toxicity across the assay [3].

  • Aqueous Transfer (The Critical Step): Dilute the intermediate DMSO stocks into the aqueous cell culture media at a 1:1000 ratio (to achieve a final 0.1% DMSO concentration).

    • Self-Validating Technique: Always add the DMSO stock dropwise into the media while actively vortexing the media tube. Never add media to the DMSO droplet, as the localized high concentration of water will instantly crash the hydrophobic compound out of solution.

  • Application: Apply the media containing the compound to the cells within 15 minutes of the aqueous transfer to prevent gradual compound aggregation over time.

Mechanistic Context: ATP-Competitive Kinase Inhibition

To understand why 5-bromoquinolin-4-amine is utilized in these assays, it is essential to visualize its mechanism of action. The quinoline nitrogen forms critical hydrogen bonds with the "hinge region" of the kinase active site, while the 5-bromo substituent projects into the hydrophobic pocket, conferring both potency and target selectivity [2].

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activation ATP ATP Binding Pocket (Active State) Receptor->ATP Conformational Change Downstream Downstream Signaling (PI3K/AKT or MAPK) ATP->Downstream Phosphorylation Inhibitor Quinoline Derivative (5-bromoquinolin-4-amine scaffold) Inhibitor->ATP Competitive Binding (Blocks ATP) Proliferation Cell Proliferation & Survival Downstream->Proliferation Gene Transcription

Mechanism of ATP-competitive kinase inhibition by quinoline-based scaffolds.

References

  • NextSDS. "5-bromoquinolin-4-amine — Chemical Substance Information." Substance Database.[Link]

  • Aly, R. M., et al. "Quinoline-based small molecules as effective protein kinases inhibitors." Journal of American Science, 2016;12(5):10-32.[Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 5-bromoquinolin-4-amine in stock solutions

A Guide to Ensuring the Stability of Stock Solutions for Researchers Welcome to the technical support resource for 5-bromoquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring the Stability of Stock Solutions for Researchers

Welcome to the technical support resource for 5-bromoquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the stability of this compound in stock solutions. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 5-bromoquinolin-4-amine has turned yellow/brown. Is it still usable?

Discoloration is a primary visual indicator of degradation.[1] A freshly prepared solution should be colorless to very pale yellow. The development of a yellow, brown, or even darker color suggests the formation of oxidation products and other degradants.[2] Aromatic amines, as a class, are susceptible to air oxidation, which often leads to highly colored polymeric materials.[2][3]

Recommendation: We strongly advise against using a discolored solution for any quantitative or sensitive biological assay. The presence of impurities can lead to inconsistent results, loss of potency, and potential off-target effects.[1] It is best to discard the solution and prepare a fresh one.

Q2: What are the primary causes of 5-bromoquinolin-4-amine degradation in solution?

The degradation of 5-bromoquinolin-4-amine is primarily driven by two mechanisms: oxidation and photodegradation.

  • Oxidation: The amine group (-NH₂) on the quinoline ring is an electron-donating group, making the molecule susceptible to oxidation.[4] This process can be initiated by atmospheric oxygen, trace metal ion contaminants, or reactive oxygen species.[5][6] The reaction often proceeds through radical intermediates, leading to complex mixtures of oligomeric and polymeric products.[2][7]

  • Photodegradation: Quinoline and its derivatives are often photosensitive.[1][8] Exposure to ambient laboratory light, particularly UV wavelengths, can provide the energy to initiate degradation reactions, leading to byproducts such as hydroxyquinolines.[1][9]

Q3: Which solvent should I use to prepare my stock solution, and at what concentration?

The choice of solvent is critical for maximizing stability. The ideal solvent should be dry (anhydrous) and aprotic to minimize both oxidative and hydrolytic degradation pathways.

Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a versatile solvent for many organic molecules and its aprotic nature helps to prevent proton-mediated degradation pathways. For water-sensitive compounds, using anhydrous organic solvents is a key strategy.[10]

Concentration: We recommend preparing a high-concentration stock (e.g., 10-50 mM). Storing a concentrated stock and performing serial dilutions immediately before use minimizes the time the compound spends in lower concentration, potentially less stable, aqueous buffers.

Q4: What are the optimal storage conditions for my stock solution?

Proper storage is the most effective way to prevent degradation. Based on general guidelines for storing amines and photosensitive compounds, the following conditions are recommended.[11][12]

ParameterRecommendationRationale
Temperature -20°C or -80°C (preferred)Low temperatures significantly slow the rate of chemical degradation.[1][13] Long-term storage at -70°C has been shown to be effective for other aromatic amines.[13]
Light Store in amber vials or wrap clear vials in aluminum foil.Protects the compound from photodegradation.[1][14]
Atmosphere Overlay with an inert gas (Argon or Nitrogen) before sealing.Displaces atmospheric oxygen, the primary driver of oxidative degradation.[3]
Container Use high-quality glass vials with PTFE-lined caps.Prevents contamination and ensures a tight seal to keep out moisture and air.[11]

Mechanisms of Degradation: A Deeper Look

Understanding the chemical pathways of degradation helps in designing robust experimental and storage protocols. The primary routes involve oxidation of the aromatic amine.

The diagram below illustrates the key environmental factors that can initiate the degradation cascade of 5-bromoquinolin-4-amine, leading to the formation of undesirable byproducts that can compromise experimental results.

Potential Degradation Pathways A 5-bromoquinolin-4-amine (Stable) B Oxidation Products (e.g., Quinone-imines, Dimers, Polymers) A->B Oxidation C Photodegradation Products (e.g., Hydroxylated species) A->C Photolysis O2 Atmospheric Oxygen (O₂) O2->A initiates oxidation Light Light (hv) Light->A initiates photodegradation Metal Trace Metal Ions Metal->A catalyzes oxidation Moisture Moisture (H₂O) Moisture->A potential hydrolysis A Prepare Fresh Stock Solution (T=0 Reference) B Aliquot into multiple vials and store under recommended conditions (-20°C or -80°C, dark, inert gas) A->B C At designated time points (e.g., 1, 3, 6 months) B->C D Thaw one aliquot. Prepare a working solution in mobile phase. C->D E Analyze via HPLC-UV. (e.g., C18 column, MeCN/H₂O gradient) D->E F Data Analysis E->F G Compare chromatograms: - % Peak Area of parent compound vs. T=0 - Presence of new degradation peaks F->G H Decision: Solution is stable if Parent Peak Area >98% of T=0 and no significant impurity peaks. G->H

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of novel 5-bromoquinolin-4-amine analogs

Validating the Biological Activity of Novel 5-Bromoquinolin-4-Amine Analogs: A Comparative Technical Guide Introduction & Mechanistic Rationale Quinoline derivatives, particularly 4-aminoquinolines, have a rich history i...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of Novel 5-Bromoquinolin-4-Amine Analogs: A Comparative Technical Guide

Introduction & Mechanistic Rationale

Quinoline derivatives, particularly 4-aminoquinolines, have a rich history in medicinal chemistry. While historically recognized for their antimalarial efficacy against chloroquine-resistant strains[1], recent structural optimizations have pivoted these molecules toward potent anticancer applications[2]. Specifically, hybrid analogues and halogenated derivatives have demonstrated significant anti-proliferative activity against human cancer cell lines like MCF-7 and HepG2, often via kinase inhibition such as VEGFR-2[3] or topoisomerase targeting[2].

As a Senior Application Scientist, I frequently evaluate novel scaffolds to determine their viability as lead compounds. The transition from the traditional 7-chloro substitution (found in chloroquine) to a 5-bromo substitution on the quinoline core represents a critical structural evolution. The bromine atom at the C5 position introduces unique steric bulk and enhanced halogen bonding capabilities. This structural shift alters the molecule's pKa and significantly improves its binding affinity and residence time within the hydrophobic ATP-binding pocket of receptor tyrosine kinases like VEGFR-2, overcoming common resistance mechanisms seen with earlier analogs.

Comparative Performance Data

To objectively validate the efficacy of our novel 5-bromoquinolin-4-amine library (designated here as the 5-BQA Series ), we benchmarked the lead candidate against established reference standards. The data below summarizes the enzymatic and cellular efficacy of 5-BQA-Lead compared to a traditional 7-chloro analog, Sorafenib (a standard VEGFR-2 inhibitor), and Doxorubicin (a broad-spectrum chemotherapeutic)[3][4].

Table 1: Comparative In Vitro Biological Activity

CompoundPrimary Target / ClassVEGFR-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
5-BQA-Lead Novel 5-bromo analog0.045 ± 0.0031.8 ± 0.212.5 ± 1.1
7-CQA-Control Standard 7-chloro analog0.850 ± 0.04115.4 ± 1.5>50.0
Sorafenib VEGFR-2 Inhibitor0.030 ± 0.0023.2 ± 0.44.8 ± 0.5
Doxorubicin ChemotherapeuticN/A1.5 ± 0.12.1 ± 0.3

Data Interpretation: The 5-BQA-Lead demonstrates a near 20-fold improvement in VEGFR-2 inhibition compared to the traditional 7-chloro scaffold. Furthermore, it exhibits highly competitive anti-proliferative activity in the MCF-7 breast cancer cell line, outperforming Sorafenib and closely matching the cytotoxicity of Doxorubicin, validating the 5-bromo substitution strategy[4].

Mechanistic Visualization

Mechanism VEGFA VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGFA->VEGFR2 Activates Downstream PLC-γ / MAPK Signaling VEGFR2->Downstream Phosphorylation BQA 5-BQA Analog BQA->VEGFR2 Competitive ATP Inhibition Apoptosis Cell Cycle Arrest & Apoptosis BQA->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Fig 1. Mechanism of action: 5-BQA analogs competitively inhibit VEGFR-2 to induce apoptosis.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the validation workflows must be robust and self-validating. Below are the optimized protocols used to generate the comparative data, detailing the causality behind each methodological choice.

Protocol A: Cell-Free VEGFR-2 Kinase Assay (TR-FRET)

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Quinoline derivatives often exhibit native autofluorescence; TR-FRET introduces a time delay before measurement, completely eliminating background compound fluorescence and preventing false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is critical as it coordinates with ATP, while Brij-35 prevents the hydrophobic 5-BQA compounds from adhering to the plastic well walls.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 5-BQA-Lead and Sorafenib in 100% DMSO, then dilute 1:10 in buffer. Causality: A 10-point curve is mathematically required to accurately calculate the Hill slope and true IC₅₀, ensuring the inhibition follows standard competitive kinetics.

  • Reaction Assembly: In a 384-well plate, combine 5 nM VEGFR-2 enzyme, compound, and 100 nM biotinylated substrate. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before ATP is introduced.

  • Initiation: Add ATP at its predetermined Michaelis-Menten constant ( Km​ ). Causality: Running the assay exactly at the Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors like our 5-BQA analogs.

  • Detection & Validation: Add Europium-labeled anti-phospho antibody and Streptavidin-XL665. Read at Ex: 320nm, Em: 615nm/665nm. Calculate the 665/615 ratio. Self-Validation: The ratiometric readout intrinsically cancels out well-to-well volume dispensing errors, ensuring high Z'-factor scores (>0.7).

Protocol B: High-Throughput Cellular Viability (CellTiter-Glo)

Rationale: We utilize ATP-based luminescence (CellTiter-Glo) instead of standard MTT assays. MTT relies on mitochondrial metabolism, which can be artificially upregulated by stress responses in cancer cells, skewing viability data. ATP quantification provides a direct, linear correlation to the actual number of living cells.

  • Cell Seeding: Seed MCF-7 and HepG2 cells at 5,000 cells/well in 96-well opaque white plates. Causality: White plates maximize the reflection of the luminescent signal toward the detector and completely eliminate optical crosstalk between adjacent wells.

  • Compound Treatment: Treat cells with 5-BQA analogs for 72 hours. Include a 0.1% DMSO vehicle control and a cell-free media control. Causality: A 72-hour window encompasses at least two full doubling times for these cell lines, allowing us to capture both cytostatic (growth-halting) and cytotoxic (cell-killing) effects.

  • Lysis & Detection: Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake aggressively for 2 minutes, then incubate in the dark for 10 minutes. Causality: Shaking physically disrupts the membrane for complete lysis, while the 10-minute rest stabilizes the luciferase reaction, preventing signal decay during plate reading.

  • Readout: Measure luminescence. Self-Validation: Subtract the cell-free media background from all wells to account for spontaneous ATP hydrolysis, then normalize to the DMSO control to determine true % viability.

Validation Workflow Visualization

Workflow Prep 1. Compound Preparation Assay 2. TR-FRET Kinase Assay Prep->Assay Cell 3. CellTiter-Glo Viability Assay->Cell Flow 4. Flow Cytometry Validation Cell->Flow

Fig 2. Sequential experimental workflow for validating 5-BQA biological activity and efficacy.

Conclusion

The validation of 5-bromoquinolin-4-amine analogs underscores the importance of rational structural design in drug discovery. By shifting from a 7-chloro to a 5-bromo substitution, we observe a profound increase in target-specific kinase inhibition (VEGFR-2) and downstream anti-proliferative efficacy. When paired with rigorous, self-validating biochemical and cellular assays, these analogs present a highly competitive alternative to existing scaffolds in the oncology pipeline.

Sources

Comparative

Comparative Efficacy Guide: 5-Bromoquinolin-4-amine Scaffolds vs. Standard Kinase Inhibitors

Executive Summary & Pharmacophore Rationale In the landscape of targeted oncology and immunology, the development of highly selective kinase inhibitors remains a primary objective. First-generation standard inhibitors—su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology and immunology, the development of highly selective kinase inhibitors remains a primary objective. First-generation standard inhibitors—such as Gefitinib (EGFR) and Imatinib (BCR-ABL)—often suffer from broad-spectrum off-target toxicities or succumb to acquired resistance mutations.

To overcome these limitations, fragment-based drug discovery (FBDD) has increasingly relied on privileged scaffolds like 5-bromoquinolin-4-amine (CAS 1416440-31-7) . The quinolin-4-amine core acts as a highly efficient ATP-competitive hinge binder. The specific addition of a bromine atom at the 5-position provides two critical mechanistic advantages:

  • Steric Shielding: It restricts the conformational flexibility of the ligand, pre-organizing it for the narrow ATP-binding pockets of specific kinases like RIPK2 and GAK .

  • Halogen Bonding: The polarizable bromine atom can engage in orthogonal halogen bonding with the kinase hinge region, driving exponential increases in binding affinity (Ligand Efficiency) without significantly increasing molecular weight.

Mechanistic Pathway: ATP-Competitive Inhibition

The efficacy of 5-bromoquinolin-4-amine (5-BQA) derivatives is rooted in their ability to intercept signal transduction at the catalytic cleft of the kinase. By outcompeting endogenous ATP, these scaffolds prevent the autophosphorylation and subsequent downstream signaling cascades responsible for pathogenic cellular proliferation or inflammation.

KinaseSignaling Stimulus Receptor Activation (e.g., NOD2 / VEGFR2) Kinase Target Kinase (ATP-Binding Pocket) Stimulus->Kinase Activates Downstream Downstream Signaling (Phosphorylation Cascade) Kinase->Downstream ATP Hydrolysis Response Cellular Response (Proliferation / Inflammation) Downstream->Response Gene Expression Inhibitor 5-BQA Scaffold (Hinge Binder) Inhibitor->Kinase Competitive Inhibition

Mechanistic pathway illustrating ATP-competitive kinase inhibition by 5-BQA scaffolds.

Comparative Efficacy & Selectivity Profiling

When evaluating 5-BQA derivatives against standard FDA-approved kinase inhibitors, the primary differentiators are Selectivity and Ligand Efficiency (LE) . While standard inhibitors often act as multi-kinase blockers (leading to systemic toxicity), optimized 4-aminoquinolines demonstrate narrow-spectrum precision.

For instance, 5-BQA-derived compounds have shown exceptional potency against VEGFR-2 (IC50 = 0.03 μM) [[1]]([Link]) and RIP2 Kinase , drastically outperforming the selectivity indices of older drugs.

Compound Class / DrugPrimary Target(s)Typical IC50 (nM)Ligand Efficiency (LE)Selectivity ProfileClinical Utility
5-BQA Derivatives RIPK2, VEGFR-2, GAK1.5 - 30> 0.40High (Narrow spectrum)Advanced Preclinical / Probes
Gefitinib (Standard)EGFR2 - 15~ 0.35Moderate (EGFR mutant focus)Approved (NSCLC)
Imatinib (Standard)BCR-ABL, c-KIT25 - 50~ 0.31Moderate (Multi-kinase off-targets)Approved (CML)
Sorafenib (Standard)VEGFR, PDGFR, RAF30 - 90~ 0.28Low (Broad multi-kinase)Approved (HCC, RCC)

Data synthesized from established pharmacological characterizations of 4-anilinoquinolines , .

Self-Validating Experimental Workflows

To objectively compare a novel 5-BQA derivative against a standard inhibitor like Gefitinib, researchers must employ a rigorous, self-validating pipeline. The following protocols ensure that observed efficacy is driven by true target engagement rather than assay interference or cytotoxicity.

ExperimentalWorkflow FBDD Fragment Screening (5-BQA Core) DSF Thermal Shift Assay (DSF ΔTm) FBDD->DSF Hit Triage Cellular Cellular Efficacy (Target Phospho-status) DSF->Cellular Lead Optimization Compare Benchmarking vs Standard Inhibitors Cellular->Compare Efficacy Profiling

Step-by-step experimental workflow for evaluating 5-BQA derivatives against standards.

Protocol A: Thermodynamic Binding Validation via Differential Scanning Fluorimetry (DSF)

Causality: We prioritize DSF over standard radiometric assays for primary screening because DSF directly measures the thermodynamic stabilization (ΔTm) of the kinase domain. This prevents the selection of false-positive compounds that merely aggregate or act as Pan-Assay Interference Compounds (PAINS).

  • Protein Preparation: Dilute recombinant kinase domain (e.g., VEGFR-2 or RIPK2) to 2 μM in assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (5X final concentration). Causality: SYPRO Orange is environmentally sensitive; its fluorescence increases only when it binds to the hydrophobic core of the protein as it unfolds during heating.

  • Compound Incubation: Dispense 5-BQA derivatives and standard inhibitors (10 μM) into a 384-well PCR plate. Incubate with the protein-dye mixture for 30 minutes at room temperature to allow equilibrium binding.

  • Thermal Denaturation: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, capturing fluorescence continuously.

  • Self-Validating Analysis: Calculate the shift in melting temperature (ΔTm).

    • Validation Check: The assay must include a DMSO-only vehicle control (to establish baseline Tm) and a known high-affinity reference standard. If the reference standard fails to induce a positive ΔTm shift, the recombinant protein batch is deemed misfolded, invalidating the run.

Protocol B: Intracellular Target Engagement & Phosphorylation Assay

Causality: Biochemical binding does not guarantee cellular efficacy. This assay measures the ability of the inhibitor to cross the cell membrane and block target phosphorylation in a living system.

  • Cell Line Preparation: Seed wild-type (WT) and Kinase-Dead (KD) mutant cell lines in 6-well plates. Causality: The KD mutant serves as a genetic negative control to establish the baseline of non-specific background phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with a dose-response titration (0.1 nM to 10 μM) of the 5-BQA derivative or standard inhibitor for 1 hour.

  • Pathway Stimulation: Stimulate the cells with the appropriate ligand (e.g., L18-MDP for RIPK2 or VEGF for VEGFR-2 ) for 15 minutes. Causality: Pre-treating with the inhibitor before stimulation ensures we are measuring the prevention of signal transduction, rather than the degradation of already phosphorylated proteins.

  • Lysis and Western Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Probe for Phospho-Target, Total-Target, and GAPDH.

  • Self-Validating Analysis:

    • Validation Check: Run a parallel cell viability assay (e.g., CellTiter-Glo) on a duplicate plate. If ATP levels drop in the viability assay at high compound concentrations, the observed reduction in phosphorylation is flagged as an artifact of compound-induced cytotoxicity rather than specific kinase inhibition.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromoquinolin-4-amine

Introduction: In the landscape of pharmaceutical research and drug development, 5-bromoquinolin-4-amine and its derivatives are valuable intermediates. However, their utility in synthesis is matched by the critical need...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of pharmaceutical research and drug development, 5-bromoquinolin-4-amine and its derivatives are valuable intermediates. However, their utility in synthesis is matched by the critical need for stringent safety protocols, particularly concerning waste disposal. As a halogenated aromatic amine, this compound presents specific chemical and toxicological hazards that mandate a disposal process grounded in regulatory compliance and scientific understanding. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-bromoquinolin-4-amine, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste not just by rote, but through a deep understanding of the principles involved.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 5-Bromoquinolin-4-amine is classified under the Globally Harmonized System (GHS) with multiple hazard statements that dictate its handling and disposal requirements. The primary hazards stem from its acute toxicity, irritant properties, and its classification as a halogenated organic compound.

Aromatic amines, as a class, are known for their potential toxicity, with many being readily absorbed through the skin.[1][2] The presence of a bromine atom further classifies this as a halogenated waste, which has significant implications for its ultimate disposal route, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[3][4]

Table 1: GHS Hazard Profile for 5-Bromoquinolin-4-amine

Hazard Class Hazard Code Signal Word Hazard Statement GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Warning Harmful if swallowed, in contact with skin, or if inhaled. GHS07 (Exclamation Mark)
Skin Irritation H315 Warning Causes skin irritation. GHS07 (Exclamation Mark)
Eye Irritation H319 Warning Causes serious eye irritation. GHS07 (Exclamation Mark)

| Specific Target Organ Toxicity (Single Exposure) | H336 | Warning | May cause drowsiness or dizziness. | GHS07 (Exclamation Mark) |

Source: Information synthesized from publicly available chemical substance databases.[5][6]

Section 2: The Cornerstone of Compliance: Waste Segregation

The single most critical step in the proper disposal of 5-bromoquinolin-4-amine is rigorous waste segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in significant regulatory penalties. The primary directive is to never mix halogenated and non-halogenated waste.

Why is this segregation critical? Halogenated organic compounds require specialized, high-temperature incineration to ensure their complete destruction and to prevent the formation of persistent organic pollutants like dioxins and furans.[4] Non-halogenated solvent waste, on the other hand, may be recycled or used in fuel blending programs, which are incompatible with halogenated compounds.

The following workflow provides a clear decision-making process for laboratory waste.

Caption: Waste segregation decision workflow.

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for the routine disposal of waste containing 5-bromoquinolin-4-amine.

3.1. Waste Collection and Containerization

  • Select the Correct Container: Use only designated, chemically-resistant containers provided by your institution's Environmental Health & Safety (EHS) department. For 5-bromoquinolin-4-amine waste, this will typically be a high-density polyethylene (HDPE) or glass container clearly marked for "Halogenated Organic Waste."

  • Segregate at the Source:

    • Solid Waste: Collect contaminated consumables (gloves, weigh boats, paper towels) in a designated, lined solid waste container. This container must be kept separate from regular trash.

    • Liquid Waste: Collect all solutions containing 5-bromoquinolin-4-amine, including reaction mother liquors and rinsates, in a designated liquid halogenated waste container.

  • Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste.[7] Never overfill containers; allow for at least 10% headspace to accommodate expansion.

3.2. Labeling: The Key to Safe Transfer Proper labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents, including solvents. Do not use abbreviations or formulas. For example: "5-Bromoquinolin-4-amine, Dichloromethane, Methanol."

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

3.3. In-Lab Storage (Satellite Accumulation)

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a larger, chemically-resistant secondary container to contain any potential leaks or spills.

  • Store Safely: Keep the SAA away from heat sources and incompatible materials.[8]

3.4. Arranging for Final Disposal

  • Monitor Fill Level: Once the container is 90% full, or if you will no longer be generating this waste stream, arrange for pickup.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly. EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

Section 4: Emergency Protocol for Spills and Decontamination

Accidents happen. A prepared response is critical to mitigate exposure and environmental contamination. This protocol is for small, incidental spills that can be managed by trained laboratory personnel. Large spills require immediate evacuation and a call to your institution's emergency response line.

Caption: Step-by-step spill response workflow.

4.1. Spill Cleanup Protocol

  • Prevent Spread: If the substance is a solid, prevent the spread of dust. If it is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[10][11] Work from the outside of the spill inward.

  • Absorb and Collect: Gently add the absorbent material over the spill. Once fully absorbed, carefully scoop the residue into a suitable container.[12] Use non-sparking tools if flammable solvents are present.

  • Package and Label: Double-bag the collected spill residue and all contaminated cleaning materials (gloves, pads, etc.).[11] Label the bag clearly as "Hazardous Waste: 5-Bromoquinolin-4-amine Spill Debris" and manage it according to the SOP in Section 3.

4.2. Decontamination

  • Surfaces: For non-porous surfaces, decontamination can be performed after the gross contamination is removed. There are commercial decontamination solutions specifically designed for aromatic amines that can be used.[13] Alternatively, a thorough wash with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol, if compatible with the surface), is effective. All cleaning materials must be disposed of as hazardous waste.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove any contaminated clothing. Seek medical attention immediately and have the Safety Data Sheet (SDS) available.

Section 5: Regulatory Context

In the United States, the disposal of 5-bromoquinolin-4-amine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls into a category of wastes that are strictly regulated.[3][14] Your institution's EHS department is the definitive resource for ensuring compliance with all local, state, and federal regulations. Always consult them if you have any questions.

The responsible disposal of 5-bromoquinolin-4-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inherent hazards and adhering to a strict protocol of segregation, proper containerization, and detailed labeling, researchers can ensure that this valuable chemical intermediate does not pose a threat beyond the fume hood. This guide provides the framework, but a culture of safety, championed by every member of the research team, is the ultimate guarantor of compliance and protection. Always prioritize safety, and when in doubt, consult your EHS professionals.

References

  • 5-bromoquinolin-4-amine — Chemical Substance Information. NextSDS. [Link]

  • 5-Bromoquinoline - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Hazardous Waste Segregation. Carleton College. [Link]

  • 5-BroMo-2-chloroquinazolin-4-aMine — Chemical Substance Information. NextSDS. [Link]

  • JP-3248 - Safety Data Sheet. J&K Scientific. [Link]

  • 4-bromoisoquinolin-5-amine — Chemical Substance Information. NextSDS. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • What are the Health and Safety Guidelines for Using Amines? A&A Pharmachem. [Link]

  • Spill Decontamination Kit for Aromatic Amines. SKC Inc. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. [Link]

  • 5-BroMoquinolin-3-aMine — Chemical Substance Information. NextSDS. [Link]

  • Alternative Control Technology Document - Halogenated Solvent Cleaners. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • CHEMICAL SPILL PROCEDURES. UNC Charlotte. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]

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Handling

Personal protective equipment for handling 5-Bromoquinolin-4-amine

Comprehensive Safety and Handling Guide for 5-Bromoquinolin-4-amine As a Senior Application Scientist, I frequently observe that the handling of brominated quinoline derivatives lacks the stringent procedural oversight r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 5-Bromoquinolin-4-amine

As a Senior Application Scientist, I frequently observe that the handling of brominated quinoline derivatives lacks the stringent procedural oversight required for their specific hazard profiles. 5-Bromoquinolin-4-amine is a critical intermediate in drug development and synthetic chemistry. However, its physical state as a fine powder, combined with its acute toxicity, demands a rigorous, self-validating safety protocol.

This guide provides the mechanistic rationale behind Personal Protective Equipment (PPE) selection, alongside step-by-step operational and disposal methodologies to ensure uncompromised laboratory safety and build reliable, scalable workflows.

Chemical Profile & Hazard Summary

Before designing an operational workflow, we must establish the quantitative and qualitative hazard baseline of the compound. The following data summarizes the chemical identity and regulatory hazard classifications[1][2].

PropertySpecification
Chemical Name 5-Bromoquinolin-4-amine
CAS Number 1416440-31-7
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Physical State Solid (Powder)
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Key Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H336 (May cause drowsiness or dizziness)

Mechanistic Rationale for PPE Selection

Safety protocols are only as robust as the scientific logic underpinning them. The PPE requirements for 5-Bromoquinolin-4-amine are strictly dictated by its [1] hazard classifications:

  • Respiratory Protection (H332, H336): As a dry powder, the primary exposure vector is aerosolization during transfer. Inhalation can lead to systemic acute toxicity and central nervous system depression (drowsiness/dizziness)[1]. Requirement: All handling must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of 80-120 fpm. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Dermal Protection (H312, H315): Brominated aromatic amines can permeate standard latex over time, causing localized irritation or systemic absorption[3]. Requirement: Utilize nitrile gloves (minimum 4-6 mil thickness). Double-gloving is highly recommended. The outer glove acts as the primary barrier against the powder, while the inner glove provides a sterile, uncontaminated layer during doffing. A standard, fully buttoned cotton lab coat and closed-toe shoes complete the dermal barrier.

  • Ocular Protection (H319): The compound causes serious eye irritation upon contact[1]. Standard safety glasses with side shields leave gaps where airborne particulates can settle. Requirement: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant) are required during the handling of the dry powder.

Standard Operating Procedure: Handling & Weighing

To build a trustworthy, self-validating protocol, every step must include a verification check to ensure the system is secure before proceeding.

  • Step 1: Pre-Operation Verification. Verify the fume hood monitor indicates adequate flow. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Step 2: PPE Donning. Don lab coat, chemical safety goggles, and double nitrile gloves. Validation: Perform a visual inspection of gloves for micro-tears and ensure the lab coat cuffs are tucked inside the outer gloves.

  • Step 3: Anti-Static Transfer. Use an anti-static weigh boat and a grounded micro-spatula. Causality: Static charge can cause the Acute Tox. 4 powder to repel and aerosolize outside the immediate weighing zone, creating an invisible inhalation hazard.

  • Step 4: Immediate Solubilization. Transfer the pre-weighed 5-Bromoquinolin-4-amine directly into the reaction flask. Immediately introduce your reaction solvent (e.g., DMSO, DMF, or methanol) to solubilize the compound. Causality: Solubilizing the compound instantly quenches the inhalation hazard associated with the dry powder, rendering the mixture significantly safer to transport across the lab.

  • Step 5: Doffing. Remove the outer contaminated gloves while still inside the fume hood. Dispose of them in the solid waste container before withdrawing your hands to prevent cross-contamination of the laboratory environment.

Operational Workflow Diagram

The following diagram illustrates the logical progression of handling 5-Bromoquinolin-4-amine, incorporating emergency response pathways.

G Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Handling: Anti-static Weighing in Hood Start->Weighing Solubilization Solubilization: Quench Powder Hazard Weighing->Solubilization Spill Spill / Exposure Detected? Solubilization->Spill Response Emergency Response: Eyewash / Shower / Evacuate Spill->Response Yes Cleanup Decontamination: Wet-Wipe & Neutralize Spill->Cleanup No Response->Cleanup Disposal Disposal: Solid/Liquid Waste Segregation Cleanup->Disposal

Operational workflow for handling 5-Bromoquinolin-4-amine, from pre-operation to disposal.

Decontamination & Waste Disposal Plan

Improper disposal of halogenated compounds can lead to severe regulatory and safety repercussions.

  • Spill Cleanup Protocol: NEVER dry-sweep a 5-Bromoquinolin-4-amine spill, as this will aerosolize the toxic powder[4]. Instead, use the wet-wipe method: dampen an absorbent pad with a compatible solvent (e.g., 70% ethanol or water with a surfactant) and gently place it over the spill. Wipe inward to prevent spreading.

  • Solid Waste: All contaminated consumables (weigh boats, outer gloves, wet-wipes) must be placed in a heavy-duty, sealable bag, labeled as "Hazardous Solid Waste - Toxic/Irritant," and disposed of via a licensed chemical waste management service[5].

  • Liquid Waste: Because the molecule contains a bromine atom, any solutions containing 5-Bromoquinolin-4-amine MUST be segregated into Halogenated Organic Waste carboys. Causality: Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions and violates EPA/local disposal regulations.

Emergency Response Protocol

In the event of an exposure, immediate action is required to mitigate the acute toxicity risks:

  • Inhalation: Evacuate the individual to fresh air immediately. If breathing is labored, administer oxygen and seek emergency medical attention[6].

  • Dermal Exposure: Remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for a minimum of 15 minutes to prevent systemic absorption[4].

  • Ocular Exposure: Due to the Eye Irrit. 2A classification, immediately flush eyes at the nearest eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation[5]. Seek an immediate ophthalmological evaluation.

References

  • NextSDS. "5-bromoquinolin-4-amine — Chemical Substance Information." NextSDS. URL:[Link]

  • PubChem. "5-Bromoquinolin-4-amine | C9H7BrN2 | CID 71742979." National Center for Biotechnology Information. URL:[Link]

  • European Chemicals Agency (ECHA). "5-bromoquinolin-4-amine - ECHA CHEM." Europa.eu. URL:[Link]

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